3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 923782-48-3) is a thienopyrimidinone derivative characterized by a methyl group at position 3 and a (3-methylbenzyl)sulfanyl moiety at position 2 of the fused bicyclic scaffold. Its molecular formula is C15H14N2OS2, with a molecular weight of 302.41 g/mol . Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXALTVTYYLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfanyl group (-S-) undergoes substitution reactions with nucleophiles (e.g., alkyl halides) under basic conditions (e.g., K₂CO₃ in DMF):
textR-S- + Nu⁻ → R-Nu + S⁻
Conditions :
Oxidation to Sulfoxides/Sulfones
Oxidation of the sulfanyl group enhances stability:
textR-S- → R-SO- → R-SO₂-
Reagents :
-
H₂O₂ (hydrogen peroxide) in acidic media.
Methylation/Demethylation
The methoxy group (-OCH₃) can undergo demethylation under strong acidic or basic conditions:
textR-OCH₃ → R-OH + CH₃⁺
Reagents :
-
HCl (hydrochloric acid) or KOH (potassium hydroxide).
Biological Interactions
The compound exhibits antimicrobial activity by inhibiting bacterial enzyme systems, likely through:
-
Lipophilicity modulation : The sulfanyl and methoxy groups enhance membrane permeability.
-
Enzyme binding : The thienopyrimidine core interacts with catalytic sites of bacterial enzymes .
| Property | Value/Description |
|---|---|
| Molecular Weight | 330.45 g/mol |
| Solubility | Poor in water; soluble in DMF |
| Stability | Stable under neutral conditions; sensitive to strong acids/bases |
Structural Analysis
NMR Data (DMSO-d₆):
Mass Spectrometry :
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications that can lead to new derivatives with enhanced properties.
Biology
In biological research, 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug discovery.
Medicine
The compound is being explored for its therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Antiviral Properties : Research indicates potential effectiveness against specific viral infections.
- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation, making it relevant in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : In vitro assays have shown that derivatives of thienopyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated significant cytotoxicity against breast cancer cells (ref: ).
- Enzyme Inhibition : Research has indicated that thienopyrimidine derivatives can act as inhibitors of key enzymes involved in cancer progression and inflammation (ref: ).
Mechanism of Action
The mechanism of action of 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Structural Analogues with Varying Sulfanyl Substituents
2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
- Structure : Simpler methylthio (-SMe) group at position 2.
- Properties: Lower molecular weight (238.3 g/mol) compared to the target compound.
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Structure : Features a 4-fluorophenylketoethylsulfanyl group and ethyl substitution at position 3.
- Properties : The electron-withdrawing fluorine atom and keto group may enhance electrophilicity, influencing reactivity in biological systems .
- Activity: Fluorinated aromatic groups are known to improve metabolic stability and binding affinity in drug design.
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
- Structure : Chlorobenzylsulfanyl substituent and ethyl/alkyl groups.
- Properties : The chloro substituent increases molecular weight (385.3 g/mol) and may enhance halogen bonding with target proteins .
- Activity : Chlorinated analogues often exhibit enhanced potency in enzyme inhibition assays compared to methyl derivatives.
Antitumor Activity of Thienopyrimidinone Derivatives
Evidence from 3-methyl-2-(methylsulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (compound 12 in ) demonstrates that substituents significantly modulate antitumor activity:
- Phenyl vs. Benzyl Groups : The phenyl group at position 6 in compound 12 contributes to potent activity against MCF-7 and HCT-116 cell lines (IC50 < 10 μM). In contrast, the target compound’s (3-methylbenzyl)sulfanyl group may improve lipophilicity and tumor cell penetration.
- Sulfanyl Modifications : Replacement of methylsulfanyl with bulkier groups (e.g., benzylsulfanyl) can enhance target selectivity. For example, compound 18 in (bearing a sulfonamide-phenyl group) showed activity comparable to doxorubicin, highlighting the importance of sulfanyl group complexity.
Analgesic Activity of Schiff Base Derivatives
Schiff bases of 3-amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one () exhibited analgesic activity without gastric toxicity at 200 mg/kg (oral). While the target compound lacks an amino group for Schiff base formation, its (3-methylbenzyl)sulfanyl substituent could similarly modulate cyclooxygenase or opioid receptor interactions.
Physicochemical Properties
- Melting Points : Analogues with sulfanyl groups in have melting points ranging from 134–178°C. The target compound’s higher molecular weight (302.4 g/mol) suggests a melting point within or above this range.
- Solubility : The (3-methylbenzyl) group may reduce aqueous solubility compared to compounds with smaller substituents (e.g., -SMe in ), necessitating formulation optimizations for bioavailability.
Biological Activity
3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H15N3OS
- Molecular Weight : 285.36 g/mol
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thieno[3,2-d]pyrimidine derivatives could inhibit the growth of A431 vulvar epidermal carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds possess activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis .
The biological activity of this compound is thought to be mediated through:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in nucleotide metabolism.
- Interaction with DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Case Study 1: Anticancer Efficacy
A detailed study investigated the efficacy of a thieno[3,2-d]pyrimidine derivative similar to the target compound in a mouse model of cancer. The results showed a significant reduction in tumor size compared to controls, suggesting potent anticancer properties.
Case Study 2: Antimicrobial Testing
In another study, various thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Research Findings Summary
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance thioether formation but may require rigorous drying.
- Temperature Control : Elevated temperatures (>100°C) risk decomposition; optimal yields (~60–70%) occur at 80–90°C .
- Catalyst Selection : Piperidine improves cyclization efficiency compared to weaker bases like NaHCO₃ .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituents (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.4 ppm). Splitting patterns resolve tautomerism in the pyrimidinone ring .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between the thiophene and pyrimidinone moieties.
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 329.082) and detects fragmentation patterns.
IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) groups .
X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL .
Advanced: How can researchers address contradictions in crystallographic data during structural refinement?
Methodological Answer:
Contradictions often arise from:
Q. Example Workflow :
Data Collection : High-resolution (<1.0 Å) data reduces ambiguity.
Refinement : Iterative cycles with SHELXL, prioritizing geometric restraints (DFIX, SIMU) for flexible substituents.
Validation : R-factor convergence (<5%), and CheckCIF/PLATON alerts for outliers .
Advanced: What experimental strategies optimize regioselectivity of sulfanyl group introduction?
Methodological Answer:
Regioselectivity challenges stem from competing nucleophilic sites on the pyrimidinone ring. Strategies include:
Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) before sulfanyl addition .
Solvent Effects : Non-polar solvents (toluene) favor substitution at the 2-position over the 4-position.
Catalytic Control : Cu(I) catalysts (e.g., CuBr) direct thiolate attack to the electron-deficient C2 position .
Q. Case Study :
- Propargylsulfanyl derivatives (e.g., 2-propargylsulfanyl-4(3H)-pyrimidinone) achieved 85% regioselectivity using CuBr in THF at 60°C .
Advanced: How to resolve tautomeric ambiguity in NMR analysis of this compound?
Methodological Answer:
Tautomerism between 3H and 4H pyrimidinone forms complicates NMR interpretation. Approaches include:
Variable Temperature NMR : Cooling to −40°C slows tautomer exchange, resolving split signals into distinct peaks .
Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH in 4H-form).
Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated shifts for each tautomer .
Advanced: What strategies mitigate byproduct formation during cyclization?
Methodological Answer:
Common byproducts (e.g., dimerized thiophene derivatives) arise from:
- Oxidative Coupling : Use inert atmosphere (N₂/Ar) and antioxidants (BHT).
- Incomplete Cyclization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Quench early to prevent reversibility.
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hours), minimizing side reactions .
Advanced: How to validate the biological activity of analogs in absence of target compound data?
Methodological Answer:
Leverage structural analogs (e.g., ’s thiadiazolo-pyrimidinone):
Molecular Docking : Use AutoDock Vina to predict binding affinity against target proteins (e.g., kinases).
QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity .
In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC assays) against S. aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
